3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O3S and its molecular weight is 398.86. The purity is usually 95%.
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Biological Activity
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound notable for its unique thienopyrimidine structure. This compound is part of a broader class of heterocyclic compounds that have demonstrated diverse biological activities, particularly in the fields of oncology and inflammation. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C20H17ClN2O3S
- Molecular Weight : 400.9 g/mol
- CAS Number : 1326833-46-8
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins involved in disease processes. Notably, it has been studied for its inhibitory effects on the macrophage migration inhibitory factor (MIF) and its tautomerase activity.
Table 1: Inhibitory Potency Against MIF Tautomerase Activity
Compound | IC50 (μM) | Reference |
---|---|---|
4-CPPC | 47 ± 7.2 | |
R110 (3a) | 15 ± 0.8 | |
Bromo analogue (3b) | 7.2 ± 0.6 | |
Chlorophenyl derivative (7d) | 5.1 ± 0.5 |
The compound's structure allows it to interact effectively with the active site of MIF, leading to inhibition of its enzymatic activity. This inhibition is significant as MIF plays a role in various inflammatory diseases and cancer progression.
Biological Activities
Research has indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : By inhibiting MIF, this compound may reduce inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in clinical applications:
- Inhibition of Tumor Growth : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokine levels in vitro and in vivo, suggesting its utility in managing chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. The presence of electron-withdrawing groups such as chloro or methoxy has been shown to enhance potency against specific biological targets.
Table 2: Similar Compounds and Their Activities
Compound Name | Key Features | Biological Activity |
---|---|---|
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione | Fluorophenyl group | Anticancer activity reported |
5-(chlorophenyl)-thieno[2,3-d]pyrimidin-4(5H)-one | Lacks methoxy substituent | Exhibits different properties |
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASACVVHXPZMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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